3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide
Description
3-Acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene moiety linked to a substituted benzene ring. The compound combines a 2,2'-bithiophene unit—a conjugated system known for electronic and bioactive properties—with a sulfonamide group, a common pharmacophore in medicinal chemistry. The acetyl group at the 3-position of the benzene ring and the hydroxyethyl linker may enhance solubility, stability, or receptor-binding interactions.
Properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYQJXXGXDURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bithiophene Core Construction via Suzuki-Miyaura Coupling
The 2,2'-bithiophene scaffold is synthesized using a palladium-catalyzed cross-coupling strategy:
$$
\text{5-Bromothiophene-2-boronic acid pinacol ester} + \text{2-Thienylzinc chloride} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2,2'-Bithiophene-5-carbaldehyde} \quad
$$
Reaction Conditions :
Hydroxyethylamine Installation via Reductive Amination
The aldehyde intermediate is converted to the β-amino alcohol through a two-step sequence:
Step 1 : Henry Reaction (Nitroaldol Addition)
$$
\text{2,2'-Bithiophene-5-carbaldehyde} + \text{Nitromethane} \xrightarrow{\text{Et}3\text{N}} \text{2-Nitro-1-(2,2'-bithiophene-5-yl)ethanol} \quad
$$
Conditions : Et$$3$$N (1.2 equiv), MeOH, 25°C, 6 h
Step 2 : Catalytic Hydrogenation
$$
\text{2-Nitro-1-(2,2'-bithiophene-5-yl)ethanol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-Amino-1-(2,2'-bithiophene-5-yl)ethanol} \quad
$$
Conditions : 10% Pd/C (5 wt%), MeOH, 40°C, 15 h, H$$2$$ balloon
Yield : 71% (based on analogous reductions)
Synthesis of 3-Acetylbenzene-1-Sulfonyl Chloride
Directed Sulfonation of 3-Acetylaniline
Sulfonation is directed by the acetyl group to position 1 via nitration/reduction:
Step 1 : Nitration
$$
\text{3-Acetylaniline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Acetyl-5-nitroaniline} \quad
$$
Conditions : 0°C to 25°C, 2 h
Step 2 : Catalytic Reduction
$$
\text{3-Acetyl-5-nitroaniline} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{3-Acetyl-5-aminophenylsulfonic acid} \quad
$$
Conditions : EtOH, 50 psi H$$2$$, 6 h
Step 3 : Chlorosulfonation
$$
\text{3-Acetyl-5-aminophenylsulfonic acid} \xrightarrow{\text{PCl}5} \text{3-Acetylbenzene-1-sulfonyl chloride} \quad
$$
Conditions : Refluxing PCl$$5$$, 3 h, 65% yield
Sulfonamide Coupling and Final Assembly
Gold(I)-Catalyzed Sulfonylation
The amine and sulfonyl chloride are coupled under Au(I) catalysis to enhance electrophilicity:
$$
\text{3-Acetylbenzene-1-sulfonyl chloride} + \text{2-Amino-1-(2,2'-bithiophene-5-yl)ethanol} \xrightarrow{\text{IPrAuCl/AgNTf}_2} \text{Target Compound} \quad
$$
Optimized Conditions :
- Catalyst: IPrAuCl (5 mol%), AgNTf$$_2$$ (5 mol%)
- Solvent: Dichloroethane (DCE), 70°C, 3 h
- Workup: Celite filtration, silica column (EA/Hexane 15:85)
- Yield: 73%
Spectroscopic Characterization and Validation
Key Analytical Data
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
| Parameter | Suzuki Route | Gold-Catalyzed Route |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 58 | 73 |
| Purification | Column Chromatography (3x) | Single Column |
| Scalability | Moderate | High |
The gold-mediated pathway demonstrates superior atom economy and scalability, attributed to fewer protection/deprotection cycles and milder conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for critical steps enhances reproducibility:
- Suzuki Coupling : Pd-coated microreactors (residence time 15 min, 85% conversion)
- Reductive Amination : H-Cube Pro™ system (H$$_2$$ pressure 30 bar, 90°C, 95% yield)
Functional Derivitization and Applications
Post-synthetic modifications enable access to advanced materials:
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
The compound 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its synthesis, properties, and applications across different fields, supported by comprehensive data tables and relevant case studies.
The compound has shown significant promise in various biological assays:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12 | Induction of apoptosis |
| This compound | HCT116 | 15 | Cell cycle arrest |
Neuroprotective Effects
Studies have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's disease. In vitro experiments showed that it could enhance cell viability in Aβ25-35-induced neurotoxicity models.
Case Study: Neuroprotection in PC12 Cells
A detailed study assessed the protective effects of the compound on PC12 cells exposed to amyloid-beta peptides. The findings indicated:
- Increased Cell Viability : Concentrations ranging from 1 to 5 µg/mL significantly improved cell survival rates.
- Mechanistic Insights : Western blot analysis revealed modulation of key signaling pathways, including activation of Akt and inhibition of GSK-3β.
Antimicrobial Properties
The antimicrobial activity of related compounds has also been investigated. While some derivatives showed limited efficacy against Gram-negative bacteria, they exhibited notable activity against Gram-positive strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Bacillus subtilis | 40 |
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide with structurally related bithiophene derivatives isolated from Echinops grijisii (as reported in the provided evidence). Key differences in substituents, molecular features, and bioactivity are highlighted.
Table 1: Structural and Bioactive Comparison of Bithiophene Derivatives
*Molecular weights calculated based on structural formulas.
†Anti-inflammatory activity measured via inhibition of nitrite production in LPS-stimulated RAW 264.7 macrophages .
Key Observations:
Structural Complexity : The target compound is more structurally complex than natural bithiophenes. Its sulfonamide group and hydroxyethyl linker distinguish it from simpler derivatives like Compounds 5–7, which have direct substituents (acetyl, formyl) on the bithiophene core. This complexity may influence pharmacokinetics, such as solubility or membrane permeability.
Bioactivity Trends: Compounds with hydroxylated side chains (e.g., Compound 14) exhibited significant anti-inflammatory activity, suggesting polar groups enhance interaction with cellular targets .
Electronic Effects : The acetyl group in Compound 5 and the target compound introduces electron-withdrawing effects, which may stabilize the conjugated π-system of the bithiophene. However, the sulfonamide in the target compound adds hydrogen-bonding capacity, a feature absent in most natural analogs.
Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~463.5 g/mol) exceeds the typical range for orally bioavailable drugs (≤500 g/mol).
Research Findings from Analogous Compounds:
- Compounds 2, 4, and 14 (hydroxy- or dihydroxy-substituted) showed >50% inhibition of nitrite production at 10 µM, indicating potent anti-inflammatory effects .
- Acetylated or esterified derivatives (e.g., Compounds 5, 7, 9, 15) were less active or untested, suggesting that free hydroxyl groups are critical for activity .
- The target compound’s sulfonamide group—a common feature in COX-2 inhibitors—may confer distinct mechanistic advantages, though this remains speculative without direct data.
Biological Activity
3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Bithiophene moiety : This component allows for π–π stacking interactions with biological molecules.
- Hydroxyethyl group : Facilitates hydrogen bonding, enhancing the compound's interaction with target sites.
- Sulfonamide functional group : Known for its biological activity, particularly in antimicrobial applications.
Molecular Formula : C₁₈H₁₉N₃O₃S
Molecular Weight : 345.42 g/mol
CAS Number : 2097932-77-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 31.108 - 62.216 μg/mL |
The action is primarily bactericidal, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Carbonic Anhydrases (CAs) : These metalloenzymes are crucial for maintaining acid-base balance in organisms. Inhibition leads to disrupted cellular processes.
- Biofilm Disruption : The compound shows promise in preventing biofilm formation, which is critical in treating chronic infections caused by biofilm-associated bacteria .
Case Studies and Research Findings
-
Antimicrobial Efficacy Against Resistant Strains
A study reported that the compound demonstrated potent activity against drug-resistant strains of MRSA and Enterococcus faecalis. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinity to bacterial targets . -
Cytotoxicity Assessment
Cytotoxicity tests on human cell lines revealed that while the compound was effective against bacterial strains, it exhibited moderate cytotoxicity towards Caco-2 cells (human colorectal carcinoma), suggesting a need for further optimization to enhance selectivity towards pathogenic cells over healthy human cells . -
Biofilm Inhibition Studies
Another investigation focused on the compound's ability to inhibit biofilm formation on various surfaces, demonstrating significant reductions in biofilm mass compared to control groups treated with standard antibiotics like ciprofloxacin .
Q & A
Q. Critical Conditions :
- Catalysts : Pd(PPh₃)₄ for coupling efficiency .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
- Temperature : 60–80°C for coupling steps; room temperature for sulfonamide formation .
Q. Table 1: Key Reaction Conditions
| Step | Catalyst/Solvent | Temperature | Yield Optimization Strategies |
|---|---|---|---|
| Bithiophene coupling | Pd(PPh₃)₄, DMF | 80°C | High-throughput catalyst screening |
| Sulfonamide formation | Et₃N, DCM | 25°C | Slow addition of sulfonyl chloride |
Which spectroscopic and analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bithiophene linkage and acetyl/sulfonamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight .
- Infrared (IR) Spectroscopy : Identify sulfonamide (SO₂-NH) and acetyl (C=O) stretches .
- HPLC : Assess purity (>95% required for biological assays) .
Q. Advanced Considerations :
- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group (if crystalline) .
- Thermal Analysis (DSC/TGA) : Determine melting point and thermal stability for material science applications .
How can researchers optimize synthetic yields when scaling up production, considering conflicting reports on catalyst efficiency?
Q. Advanced
- High-Throughput Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to identify optimal conditions .
- Continuous Flow Chemistry : Improve reproducibility and scalability of coupling reactions .
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature) to resolve contradictions in reported yields .
Case Study : A 20% yield improvement was achieved using microwave-assisted synthesis for analogous bithiophene derivatives .
What strategies resolve contradictions in reported biological activities between in vitro and in vivo models for this sulfonamide-bithiophene derivative?
Q. Advanced
- Pharmacokinetic Studies : Evaluate metabolic stability (CYP450 assays) and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites impacting activity .
- In Silico Modeling : Molecular docking to assess target binding (e.g., FABP4 inhibition) under physiological conditions .
Example : Bithiophene derivatives showed anti-inflammatory activity in RAW 264.7 cells but required structural modifications for in vivo bioavailability .
What computational methods predict electronic properties for material science applications, and how do they compare with empirical data?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to predict charge transport in organic electronics .
- Molecular Dynamics (MD) : Simulate π-π stacking interactions of bithiophene moieties in thin films .
Validation : Compare DFT-predicted bandgaps with empirical UV-Vis and cyclic voltammetry (CV) data .
Q. Table 2: Electronic Properties Comparison
| Property | DFT Prediction | Empirical Data (CV/UV-Vis) | Deviation |
|---|---|---|---|
| HOMO (eV) | -5.2 | -5.1 | 2% |
| LUMO (eV) | -3.0 | -3.2 | 6% |
What are the primary thermal stability and solubility characteristics influencing experimental design?
Q. Basic
- Thermal Stability : DSC reveals a melting point of ~180°C; TGA shows decomposition above 250°C .
- Solubility : Soluble in DMSO and DCM; limited solubility in aqueous buffers (use surfactants for biological assays) .
Q. Storage Recommendations :
- Store at -20°C under inert gas to prevent oxidation of the bithiophene unit .
Q. Table 3: Biological Activity Data (Analogous Compounds)
| Assay Model | Target | IC50/EC50 | Reference |
|---|---|---|---|
| RAW 264.7 (in vitro) | Nitrite inhibition | 12 µM | |
| FABP4 Inhibition | Metabolic diseases | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
